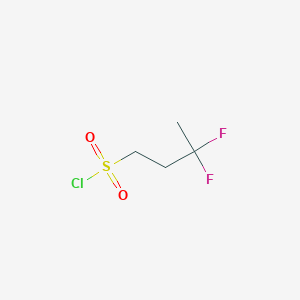

3,3-Difluorobutane-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClF2O2S/c1-4(6,7)2-3-10(5,8)9/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDQSHBKYXDIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS(=O)(=O)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785613-55-9 | |

| Record name | 3,3-difluorobutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 3,3 Difluorobutane 1 Sulfonyl Chloride

Strategies for the Construction of the 3,3-Difluorobutane Scaffold

The creation of the 3,3-difluorobutane core is a critical phase in the synthesis. This can be achieved through various synthetic routes, primarily involving the introduction of fluorine atoms onto a pre-existing butane (B89635) derivative or by building the carbon chain with the fluorine atoms already in place.

Fluorination Approaches for Butane Derivatives Precursors

A common and effective method for the synthesis of gem-difluoro compounds is the deoxofluorination of a corresponding ketone. In the context of 3,3-difluorobutane derivatives, a suitable precursor is a 3-oxobutanoate ester, such as ethyl 3-oxobutanoate. This approach leverages the reactivity of the carbonyl group to introduce two fluorine atoms onto the same carbon.

Deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are widely used for this transformation. scilit.comsigmaaldrich.com The reaction proceeds by the conversion of the ketone to a gem-difluoride. sigmaaldrich.com For instance, the treatment of ethyl 3-oxobutanoate with Deoxo-Fluor® would yield ethyl 3,3-difluorobutanoate. This fluorinated ester can then be reduced to the corresponding alcohol, 3,3-difluorobutan-1-ol, using a reducing agent such as borane-tetrahydrofuran complex (BH3-THF) or borane-dimethyl sulfide complex (BH3-SMe2). commonorganicchemistry.comlibretexts.orgorganic-synthesis.com These borane reagents are known to be effective for the reduction of carboxylic acids and their esters to alcohols. commonorganicchemistry.comlibretexts.orgorganic-synthesis.com

Table 1: Proposed Synthesis of 3,3-Difluorobutan-1-ol from Ethyl 3-oxobutanoate

| Step | Reactant | Reagent | Product |

| 1 | Ethyl 3-oxobutanoate | Deoxo-Fluor® | Ethyl 3,3-difluorobutanoate |

| 2 | Ethyl 3,3-difluorobutanoate | BH3-THF or BH3-SMe2 | 3,3-Difluorobutan-1-ol |

Carbon-Carbon Bond Formation Routes to the Butane Chain

While the fluorination of a pre-existing butane scaffold is a primary strategy, building the carbon chain through carbon-carbon bond formation is an alternative approach. However, methods to directly construct a 3,3-difluorobutane chain are less common and often involve specialized organometallic reagents. As such, the functional group interconversion approach described in section 2.1.1 is generally more synthetically accessible.

Functionalization Routes to the Sulfonyl Chloride Moiety

With the 3,3-difluorobutane scaffold in hand, typically in the form of 3,3-difluorobutan-1-ol, the next stage is the introduction of the sulfonyl chloride group. This is most commonly achieved by first converting the alcohol to a thiol, which is then oxidized and chlorinated.

Conversion of Thiol Precursors to Sulfonyl Chlorides

The conversion of a thiol to a sulfonyl chloride is a well-established transformation in organic synthesis. The precursor, 3,3-difluorobutane-1-thiol, can be synthesized from 3,3-difluorobutan-1-ol through a two-step process. First, the alcohol is converted to a good leaving group, such as a bromide, using a reagent like phosphorus tribromide (PBr3). The resulting 3,3-difluorobutyl bromide can then be reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield the desired thiol. jove.comjove.comlibretexts.orgias.ac.inlibretexts.org The use of thiourea is often preferred to avoid the formation of sulfide byproducts, which can occur when using hydrosulfide anion directly. jove.comlibretexts.orglibretexts.org

Alternatively, the direct conversion of the alcohol to the thiol can be achieved using the Mitsunobu reaction. organic-chemistry.orgwikipedia.orgnrochemistry.comnih.gov This reaction utilizes triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol, which is then displaced by a sulfur nucleophile like thioacetic acid. Subsequent hydrolysis of the resulting thioester would yield the thiol. organic-chemistry.orgnih.gov

Table 2: Synthesis of 3,3-Difluorobutane-1-thiol from 3,3-Difluorobutan-1-ol

| Method | Step 1 Reactant | Step 1 Reagent | Step 1 Product | Step 2 Reactant | Step 2 Reagent | Step 2 Product |

| Halide Displacement | 3,3-Difluorobutan-1-ol | PBr3 | 3,3-Difluorobutyl bromide | 3,3-Difluorobutyl bromide | 1. Thiourea 2. NaOH(aq) | 3,3-Difluorobutane-1-thiol |

| Mitsunobu Reaction | 3,3-Difluorobutan-1-ol | PPh3, DEAD, Thioacetic acid | S-(3,3-Difluorobutyl) ethanethioate | S-(3,3-Difluorobutyl) ethanethioate | NaOH(aq) | 3,3-Difluorobutane-1-thiol |

Oxidation and Chlorination Pathways

Once the 3,3-difluorobutane-1-thiol is obtained, the final step is its oxidative chlorination to the corresponding sulfonyl chloride. Several reagents and conditions can be employed for this transformation.

A common laboratory method involves bubbling chlorine gas through a solution of the thiol in a suitable solvent, often aqueous acetic acid. researchgate.net This process directly converts the thiol to the sulfonyl chloride.

Milder and more versatile methods have also been developed. A combination of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) is a highly reactive system for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.org This reaction is typically fast and efficient, proceeding under mild conditions at room temperature. organic-chemistry.org Other oxidative chlorination systems include the use of nitric acid, hydrochloric acid, and oxygen in a continuous flow reactor, which offers a safe and scalable approach. dntb.gov.uanih.gov Chlorine dioxide has also been reported as an effective oxidant for this transformation. scispace.com

Optimization of Synthetic Pathways and Reaction Conditions

For the final oxidative chlorination, modern methods offer advantages over the use of chlorine gas. The H2O2/SOCl2 system, for instance, provides high yields in very short reaction times under mild conditions. organic-chemistry.org Continuous flow methodologies, while requiring specialized equipment, can offer improved safety and scalability for the oxidative chlorination step. dntb.gov.uanih.gov The selection of the optimal pathway will depend on factors such as the scale of the synthesis, the availability of reagents, and the desired purity of the final product.

Yield Enhancement and Selectivity Control

Optimizing the yield and controlling selectivity are critical aspects of the synthesis of 3,3-Difluorobutane-1-sulfonyl chloride. This begins with the efficient preparation of the precursor, 3,3-difluorobutane-1-thiol, and extends to its final conversion.

A potential route to the thiol precursor involves the synthesis of 3,3-difluorobutane-1-ol. The diastereoselective synthesis of related fluorinated building blocks, such as 2,3-difluorobutane-1,4-diol, has been achieved through strategies involving epoxide opening. nih.gov For the synthesis of 3,3-difluorobutane-1-ol, a similar approach could be envisioned, starting from a suitable epoxide and employing a fluoride (B91410) source. The choice of fluorinating agent and reaction conditions would be crucial for maximizing the yield and ensuring the regioselective introduction of the fluorine atoms.

Once 3,3-difluorobutane-1-ol is obtained, it can be converted to the corresponding thiol. This transformation can be achieved through various methods, including the Mitsunobu reaction with thioacetic acid followed by hydrolysis, or by converting the alcohol to a leaving group (e.g., a tosylate or mesylate) and subsequent displacement with a sulfur nucleophile like sodium hydrosulfide. Careful optimization of reaction parameters such as temperature, solvent, and stoichiometry is essential to maximize the yield of the thiol.

The final step, the oxidative chlorination of 3,3-difluorobutane-1-thiol to this compound, is a critical transformation where yield and selectivity are paramount. Traditional methods often utilize chlorine gas, which can be hazardous and lead to over-oxidation or side reactions. chemspider.com More controlled and selective methods are therefore preferred.

Several modern reagents and conditions have been developed to enhance the yield and selectivity of the oxidative chlorination of thiols. For instance, the use of N-chlorosuccinimide (NCS) has been reported as a mild and efficient reagent for the direct conversion of thiols to sulfonyl chlorides. researchgate.net Another effective system involves the use of hydrogen peroxide in combination with thionyl chloride (SOCl₂), which allows for a rapid and high-yielding conversion under mild conditions. organic-chemistry.orgdatapdf.com The optimized conditions for this latter method often involve a 1:3 molar ratio of thiol to hydrogen peroxide with one equivalent of thionyl chloride, achieving yields of up to 97% in very short reaction times. organic-chemistry.org

To further illustrate potential optimization, the following table outlines various reagent systems for the oxidative chlorination of thiols, which could be adapted for the synthesis of this compound:

| Reagent System | Typical Conditions | Advantages |

| Cl₂/H₂O | Aqueous media | Traditional, cost-effective |

| N-Chlorosuccinimide (NCS) | Acetonitrile/water | Mild, selective |

| H₂O₂/SOCl₂ | Acetonitrile, room temp. | Fast, high-yielding, mild |

| Trichloroisocyanuric acid (TCCA) | Acetonitrile/water, 0-5 °C | Convenient solid reagent |

| HNO₃/HCl/O₂ (Flow) | Continuous flow reactor | Good for scalability, controlled |

Control over reaction temperature is also a key factor in enhancing selectivity. Many oxidative chlorination reactions are exothermic, and maintaining a low temperature, often between 0 and 5 °C, can help to minimize the formation of byproducts. chemspider.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. This involves the use of safer reagents, minimizing waste, and improving energy efficiency.

A significant advancement in the green synthesis of sulfonyl chlorides from thiols is the use of aerobic, metal-free oxidation conditions. An environmentally benign method has been developed that utilizes ammonium nitrate as a catalyst, an aqueous solution of hydrochloric acid, and oxygen from the air as the terminal oxidant. rsc.orgrsc.org This process avoids the use of hazardous metal-based oxidants and reduces the generation of toxic waste. The reaction is catalyzed by nitrogen oxides (NO/NO₂) generated in situ from ammonium nitrate, which participate in a redox cycle. rsc.org

The use of hydrogen peroxide as an oxidant in combination with thionyl chloride also aligns with green chemistry principles, as the primary byproduct is water. datapdf.comresearchgate.net This method is highly atom-economical and avoids the use of stoichiometric amounts of heavy metal oxidants.

Furthermore, the development of continuous flow processes for the oxidative chlorination of thiols offers several green advantages. A metal-free protocol using nitric acid, hydrochloric acid, and oxygen in a flow reactor has been reported. nih.govdntb.gov.ua Flow chemistry allows for better control over reaction parameters, improved safety for highly reactive intermediates, and can lead to higher yields and purity, thereby reducing the need for extensive purification and minimizing solvent waste. The process mass intensity (PMI) for such flow processes has been shown to be favorable compared to batch processes using other chlorinating agents. nih.gov

The choice of solvent also plays a critical role in the environmental impact of the synthesis. Whenever possible, the use of greener solvents or the reduction of solvent volume is encouraged. For example, some methods for the conversion of thiols to sulfonyl chlorides can be performed in aqueous media or with reduced solvent usage for purification by filtering the product through a short pad of silica gel instead of traditional column chromatography. rsc.orgrsc.org

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis |

| Safer Reagents | Use of H₂O₂ or O₂ as oxidants instead of Cl₂. rsc.orgresearchgate.net |

| Atom Economy | One-pot conversion of thiols to sulfonamides. organic-chemistry.org |

| Catalysis | Ammonium nitrate as a catalyst for aerobic oxidation. rsc.orgrsc.org |

| Process Intensification | Continuous flow synthesis for improved safety and efficiency. nih.govdntb.gov.ua |

| Waste Reduction | Minimal byproduct formation (e.g., water from H₂O₂). researchgate.net |

| Reduced Solvent Use | Simplified purification methods to minimize solvent waste. rsc.orgrsc.org |

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Transformations and Mechanistic Insights of 3,3 Difluorobutane 1 Sulfonyl Chloride

Nucleophilic Substitutions Involving the Sulfonyl Chloride Group

The sulfonyl chloride functional group is a powerful electrophile, making it highly susceptible to attack by a wide range of nucleophiles. nih.gov This reactivity is the foundation for many of its synthetic applications. In 3,3-difluorobutane-1-sulfonyl chloride, the sulfur atom is bonded to two oxygen atoms, a chlorine atom, and the 3,3-difluorobutyl group. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic substitution at the sulfur center. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom or, in some cases, an addition-elimination pathway. nih.gov

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely used method for the synthesis of sulfonamides. wikipedia.orgucl.ac.uk This transformation is highly efficient for this compound, reacting readily with various amines to yield the corresponding N-substituted 3,3-difluorobutane-1-sulfonamides. The reaction is typically carried out in the presence of a base (such as triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. nih.gov

The scope of this reaction is broad, encompassing both aliphatic and aromatic primary and secondary amines. nih.gov However, certain limitations exist. Sterically hindered amines may react slowly or require more forcing conditions. nih.gov Additionally, amines with other nucleophilic sites can sometimes lead to side reactions. While sulfonyl chlorides are generally more reactive than sulfonyl fluorides in these transformations, the latter can also be used, though they often require more forcing conditions. nih.gov The general preference for sulfonyl chlorides stems from their higher reactivity, which allows for milder reaction conditions and broader substrate compatibility. princeton.edu

| Amine Nucleophile | Base | Solvent | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Pyridine (B92270) | Dichloromethane | 90-98% | wikipedia.org |

| Benzylamine | Triethylamine | Acetonitrile | 85-95% | nih.gov |

| Diethylamine | Aq. NaOH | Water/DCM (biphasic) | 87% | iupac.org |

| Morpholine | Triethylamine | Dichloromethane | 90-99% | nih.gov |

| tert-Butylamine | Triethylamine | Dichloromethane | >95% | nih.gov |

Sulfonate Esters: this compound reacts with alcohols in the presence of a base to form sulfonate esters. wikipedia.org This reaction, analogous to sulfonamide formation, is a reliable method for introducing the 3,3-difluorobutanesulfonyl group onto a hydroxyl-containing molecule. The choice of base is typically a non-nucleophilic amine like pyridine or triethylamine. The resulting sulfonate esters are stable compounds and can be useful as intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. ucl.ac.uk

Sulfones: The synthesis of sulfones from this compound can be achieved through several routes, most notably via Friedel-Crafts reactions or by coupling with organometallic reagents. wikipedia.orgorganic-chemistry.org In the Friedel-Crafts sulfonylation, an aromatic compound reacts with the sulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an aryl alkyl sulfone. wikipedia.org This method provides a direct route to C-S bond formation with aromatic systems. Alternatively, reaction with organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) results in the displacement of the chloride ion to form sulfones. organic-chemistry.org

| Reactant | Reagent/Catalyst | Product Type | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Phenol | Pyridine | Sulfonate Ester | High | wikipedia.org |

| Methanol | Triethylamine | Sulfonate Ester | High | rsc.org |

| Benzene | AlCl₃ | Aryl Alkyl Sulfone | Good to Excellent | wikipedia.org |

| Phenylmagnesium bromide | - | Diaryl/Aryl Alkyl Sulfone | Good | organic-chemistry.org |

Beyond the synthesis of sulfones from arenes and organometallics, this compound can react with other carbon-based nucleophiles. For instance, enolates or other stabilized carbanions can displace the chloride to form β-carbonyl sulfones or related structures. organic-chemistry.org These reactions expand the synthetic utility of the sulfonyl chloride by enabling the formation of C-S bonds with a variety of carbon frameworks. The success of these reactions often depends on the nucleophilicity of the carbon species and the reaction conditions employed to prevent side reactions, such as base-induced elimination of the sulfonyl chloride. nih.gov

Electrophilic Reactivity and Addition Reactions

While the primary role of this compound is as an electrophile at the sulfur center for substitution reactions, it can also participate in addition reactions, particularly across double bonds. Under radical conditions, often initiated by light (photoredox catalysis) or chemical initiators, sulfonyl chlorides can undergo an atom transfer radical addition (ATRA)-like process with alkenes. organic-chemistry.orgnih.gov In this mechanism, a sulfonyl radical (RSO₂•) is generated, which then adds to the alkene. The resulting carbon-centered radical is subsequently trapped by the chlorine atom from another molecule of the sulfonyl chloride, propagating the radical chain and yielding a β-chloro sulfone. nih.gov This transformation is a powerful method for the simultaneous formation of a C-S and a C-Cl bond. nih.gov

Rearrangement Reactions and Fragmentations

Alkanesulfonyl chlorides that possess hydrogen atoms on the carbon adjacent to the sulfonyl group (α-hydrogens) can undergo a characteristic rearrangement/elimination reaction in the presence of a non-nucleophilic strong base. wikipedia.org Treatment of this compound with a base like triethylamine can induce the elimination of hydrogen chloride (HCl) to form a highly reactive intermediate known as a sulfene (B1252967) (CH₃CF₂CH₂CH=SO₂). wikipedia.orgiupac.org

This sulfene is not typically isolated but is trapped in situ by nucleophiles present in the reaction mixture. iupac.org For example, if the reaction is performed in the presence of water, the sulfene is trapped to form 3,3-difluorobutane-1-sulfonic acid. This reactivity represents a potential limitation when attempting nucleophilic substitutions with basic nucleophiles, as the desired substitution can compete with sulfene formation. However, it also offers a distinct synthetic pathway for accessing derivatives that are not available through direct substitution. ucl.ac.uk

Role of Fluorine Atoms in Modulating Reactivity and Selectivity

The two fluorine atoms at the C3 position of this compound exert a profound influence on its chemical reactivity through a strong electron-withdrawing inductive effect (-I effect). Fluorine is the most electronegative element, and the presence of a gem-difluoro group significantly polarizes the carbon backbone of the molecule.

This inductive withdrawal of electron density has several key consequences:

Increased Electrophilicity of Sulfur: The electron-withdrawing effect is transmitted through the carbon chain to the sulfonyl group. This pulls electron density away from the sulfur atom, making it more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles. Consequently, nucleophilic substitution reactions on this compound are expected to be faster than on its non-fluorinated analog, butane-1-sulfonyl chloride. nih.govmdpi.com

Increased Acidity of α-Protons: The inductive effect also stabilizes the conjugate base formed upon deprotonation of the C2 carbon (the α-carbon). This increases the acidity of the α-hydrogens, making them easier to remove by a base. As a result, the formation of the sulfene intermediate via HCl elimination is likely facilitated and may occur under milder basic conditions compared to non-fluorinated alkanesulfonyl chlorides. wikipedia.orgiupac.org

The stability of sulfonyl halides decreases in the order fluorides > chlorides > bromides. wikipedia.org While the S-Cl bond in the subject molecule participates in the reactions, the C-F bonds are exceptionally strong and chemically robust, remaining inert during the transformations at the sulfonyl center. Their role is primarily electronic, modulating the reactivity of the distant functional group.

Inductive and Steric Effects of Vicinal Difluorination

The presence of two fluorine atoms on the carbon atom adjacent to the sulfonyl group has profound electronic and steric consequences. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the carbon chain, leading to a significant polarization of the C-S bond and increasing the partial positive charge on the sulfur atom. This enhanced electrophilicity makes the sulfur atom more susceptible to nucleophilic attack.

Sterically, the fluorine atoms are relatively small, and their introduction at the 3-position is not expected to create significant steric hindrance around the sulfonyl chloride functional group. This allows for relatively easy access of nucleophiles to the reactive center.

A comparative analysis with a similar compound, 3,3-difluoropentane-1-sulfonyl chloride, highlights the impact of these electronic effects. The difluoro substituent enhances the electrophilicity at the sulfur center compared to its non-fluorinated counterparts, making it a valuable reagent in chemical biology and medicinal chemistry for modifying biomolecules.

Impact on Reaction Kinetics and Thermodynamics

The strong inductive effect of the vicinal difluoro group is anticipated to have a significant impact on the kinetics of reactions involving this compound. The increased electrophilicity of the sulfonyl sulfur should lead to a faster rate of reaction with nucleophiles compared to its non-fluorinated analog, butane-1-sulfonyl chloride. This is because the rate-determining step in many reactions of sulfonyl chlorides, such as sulfonamide formation, involves the nucleophilic attack on the sulfur atom.

Thermodynamically, the formation of products from the reactions of this compound is expected to be favorable. The high stability of the resulting sulfonate or sulfonamide derivatives, coupled with the departure of a good leaving group (chloride), drives the reaction towards completion.

Studies on the solvolysis of alkanesulfonyl chlorides suggest that these reactions typically proceed through a concerted S_N2 mechanism. For this compound, a similar bimolecular nucleophilic substitution pathway is expected to be the dominant mechanism.

Advanced Mechanistic Studies of this compound Reactions

To definitively elucidate the reaction mechanisms of this compound, advanced experimental techniques would be necessary. Although specific studies on this compound are not available, the following methodologies are standard for such investigations.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates is crucial for confirming a proposed reaction mechanism. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can be employed to monitor the progress of a reaction and identify any transient species. For instance, in situ NMR spectroscopy could potentially detect the formation of any short-lived intermediates, providing valuable insights into the reaction pathway.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for tracing the fate of specific atoms throughout a chemical reaction. By replacing an atom in the reactant with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), one can follow its path and determine bond-making and bond-breaking steps.

For reactions of this compound, isotopic labeling could be used to confirm the role of the solvent or other reactants in the mechanism. For example, conducting a reaction in a solvent containing an oxygen isotope (e.g., H₂¹⁸O) and analyzing the products for the incorporation of the isotope can provide evidence for the involvement of the solvent in the reaction mechanism. While specific isotopic labeling studies on this compound have not been reported, this technique remains a cornerstone for detailed mechanistic investigations in organic chemistry.

Strategic Applications of 3,3 Difluorobutane 1 Sulfonyl Chloride in Organic Synthesis

As a Versatile Building Block for Fluorinated Organic Compounds

3,3-Difluorobutane-1-sulfonyl chloride serves as a key starting material for the synthesis of a wide array of fluorinated organic compounds. The presence of the reactive sulfonyl chloride group allows for facile reaction with a variety of nucleophiles, enabling the direct installation of the 3,3-difluorobutane-1-sulfonyl group, a motif of increasing interest in pharmaceutical and agrochemical research. nih.govsigmaaldrich.com

Synthesis of Novel Fluoroalkyl Sulfonamide Derivatives

The reaction of this compound with primary or secondary amines is a primary application, yielding novel fluoroalkyl sulfonamides. Sulfonamides are a well-established pharmacophore found in numerous therapeutic agents. sigmaaldrich.comnih.gov The introduction of the 3,3-difluorobutyl group can modulate the physicochemical properties of the resulting sulfonamide, potentially enhancing its efficacy, metabolic stability, or cell permeability. nih.gov

The synthesis is typically straightforward, involving the reaction of the sulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct. sigmaaldrich.commdpi.com A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed, allowing for the generation of diverse molecular libraries for screening purposes. enamine.net

| Amine Reactant | Base | Solvent | Product | General Yield Range |

| Primary Alkylamine | Triethylamine (B128534) | Dichloromethane | N-Alkyl-3,3-difluorobutane-1-sulfonamide | Good to Excellent |

| Secondary Alkylamine | Pyridine (B92270) | Tetrahydrofuran | N,N-Dialkyl-3,3-difluorobutane-1-sulfonamide | Good to Excellent |

| Aniline Derivative | Sodium Carbonate | Water/DCM (Biphasic) | N-Aryl-3,3-difluorobutane-1-sulfonamide | Moderate to Good |

| Heterocyclic Amine | DIPEA | Acetonitrile | N-Heterocyclyl-3,3-difluorobutane-1-sulfonamide | Good to Excellent |

This table represents typical conditions for sulfonamide synthesis based on general procedures for sulfonyl chlorides. Yields are generalized and depend on the specific substrates used.

Incorporation into Complex Molecular Architectures

Beyond simple sulfonamide formation, this compound is utilized to incorporate the fluoroalkylsulfonyl moiety into more complex molecular frameworks. fluorochem.co.uk In drug discovery, this building block can be appended to a core scaffold to probe structure-activity relationships (SAR). The gem-difluoro group is a stable isostere for a ketone or ether, and its introduction can lead to improved biological activity and pharmacokinetic profiles. For instance, the replacement of a metabolically susceptible site with a difluorinated group can block oxidation, thereby increasing the half-life of a drug candidate. sigmaaldrich.com The synthesis often involves multi-step sequences where the sulfonylation reaction is a key step in assembling the final target molecule.

Role in Cross-Coupling Reactions and Transition Metal Catalysis

While the primary reactivity of this compound involves nucleophilic substitution at the sulfur atom, sulfonyl chlorides can also participate in transition metal-catalyzed cross-coupling reactions. These reactions typically proceed via a desulfinylative pathway, where the SO2 group is extruded, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Palladium and iron are common catalysts for these transformations. researchgate.netresearchgate.net For example, in a Stille-type coupling, an alkylsulfonyl chloride can react with an organostannane in the presence of a palladium catalyst to form a new C-C bond. researchgate.net Similarly, iron-catalyzed couplings with Grignard reagents have been reported. researchgate.net Although alkanesulfonyl chlorides can be challenging substrates due to potential side reactions like β-hydride elimination, the use of specific catalysts and conditions can favor the desired cross-coupling pathway. researchgate.net The application of these methods to this compound would provide a novel route to compounds containing the 3,3-difluorobutyl group directly attached to an aryl, heteroaryl, or vinyl moiety.

| Coupling Partner | Catalyst System | Reaction Type | Potential Product |

| Organostannane (R-SnBu₃) | Pd₂(dba)₃ / P(2-furyl)₃ / CuBr | Stille (desulfinylative) | 3,3-Difluorobutyl-R |

| Grignard Reagent (R-MgBr) | Fe(acac)₃ | Iron-Catalyzed Cross-Coupling | 3,3-Difluorobutyl-R |

| Arylboronic Acid | Nickel or Palladium Catalyst | Suzuki-Miyaura (as leaving group) | Aryl-substituted product |

This table outlines potential cross-coupling reactions based on established reactivity of other alkyl- and arylsulfonyl chlorides.

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules from simple precursors in a single operation. Sulfonyl chlorides can act as key components in such transformations. magtech.com.cn For instance, the reaction of a sulfonyl chloride with an imine can generate a zwitterionic intermediate that can be trapped by another reactant in a multicomponent setup. researchgate.net

While specific cascade or multicomponent reactions involving this compound are not extensively documented, its reactivity profile suggests potential applications. It could serve as a source of the 3,3-difluorobutanesulfonyl radical or as an electrophile to initiate a cascade sequence. For example, a radical addition to an alkene followed by cyclization could be envisioned, leveraging the fluorinated tail to influence the reaction's outcome and the product's properties.

Contributions to Methodologies for Selective Fluorine Introduction

The use of this compound represents a "building block approach" to selective fluorination. Rather than introducing fluorine atoms onto a pre-existing molecule, which can sometimes be challenging and result in mixtures of products, this reagent allows for the direct and precise installation of a pre-fluorinated -(SO2)-(CH2)2-CF2-CH3 moiety. nih.gov

This strategy offers significant advantages:

Regiochemical Control: The fluorine atoms are fixed at the 3-position of the butylsulfonyl chain, ensuring that the resulting product has a defined structure.

Stoichiometric Control: The gem-difluoro group is introduced in a single, well-defined step.

Access to Specific Motifs: It provides reliable access to the 3,3-difluorobutylsulfonyl group, which may not be easily accessible through direct fluorination techniques.

This approach is a key part of the broader strategy in medicinal chemistry to build libraries of compounds with diverse fluorinated substituents for biological screening. sigmaaldrich.com

Precursor to Fluorinated Sulfonylating Reagents

This compound can be converted into other valuable fluorinated sulfonylating reagents, most notably sulfonyl fluorides. Sulfonyl fluorides are often more stable and exhibit different reactivity compared to their chloride counterparts. enamine.netccspublishing.org.cn They have gained prominence with the advent of SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry. ccspublishing.org.cn

The conversion of a sulfonyl chloride to a sulfonyl fluoride is typically achieved through a halide exchange reaction using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂). mdpi.comrsc.org This transformation can be facilitated by phase-transfer catalysts like 18-crown-6. ccspublishing.org.cn The resulting 3,3-Difluorobutane-1-sulfonyl fluoride would be a valuable reagent for SuFEx reactions, allowing for the covalent modification of biomolecules or the synthesis of novel materials under mild conditions.

| Reagent | Catalyst/Conditions | Product |

| Potassium Fluoride (KF) | 18-crown-6, Acetonitrile | 3,3-Difluorobutane-1-sulfonyl fluoride |

| Potassium Bifluoride (KHF₂) | Acetone/Water | 3,3-Difluorobutane-1-sulfonyl fluoride |

| Triphenylphosphine / Amine | Dichloromethane | 3,3-Difluorobutane-1-sulfinamide |

This table shows potential transformations of this compound into other reactive species based on established methods. ccspublishing.org.cnmdpi.comnih.gov

Advanced Characterization and Analytical Methodologies for Research on 3,3 Difluorobutane 1 Sulfonyl Chloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Complex Reaction Products

Spectroscopic methods form the cornerstone of molecular characterization in the study of 3,3-Difluorobutane-1-sulfonyl chloride and its derivatives. These techniques provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the presence of specific functional groups, which is essential for confirming the formation of desired products and identifying any byproducts.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. ¹H, ¹³C, and ¹⁹F NMR spectra provide a wealth of information regarding the molecular framework and the electronic environment of the nuclei.

In the ¹H NMR spectrum of a related compound, butane-1-sulfonyl chloride, the methylene (B1212753) protons adjacent to the electron-withdrawing sulfonyl chloride group are significantly deshielded, appearing at approximately 3.68 ppm. nih.gov For this compound, a complex splitting pattern is anticipated for the protons on the α- and β-carbons due to coupling with both adjacent protons and the fluorine atoms.

¹⁹F NMR spectroscopy is particularly powerful for characterizing organofluorine compounds. biophysics.org The chemical shifts and coupling constants in ¹⁹F NMR are highly sensitive to the local molecular environment. biophysics.org For this compound, the two fluorine atoms at the C3 position would be expected to give rise to a signal that is split by the neighboring methylene and methyl protons. The magnitude of the H-F coupling constants would be crucial in confirming the geminal difluoro substitution pattern. For instance, in other fluorinated organic molecules, 2D NMR experiments that correlate ¹⁹F chemical shifts with those of ¹H and ¹³C are utilized to map out the entire molecular structure, even in complex mixtures. nih.gov

The stereochemical assignments of derivatives of this compound, particularly those resulting from reactions that may introduce chiral centers, can be determined using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments provide through-space correlations between protons, allowing for the determination of their relative spatial proximity and thus the stereochemistry of the molecule.

Table 1: Predicted and Analogous NMR Data

| Nucleus | Compound | Predicted/Analogous Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Butane-1-sulfonyl chloride (CH₂SO₂Cl) | ~3.68 | Multiplet |

| ¹⁹F | General Aryl Sulfonyl Fluorides | 63.94 - 68.09 | Singlet, Doublet, etc. |

Advanced Mass Spectrometry (MS) Techniques for Mechanistic Studies

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of molecular formulas.

The PubChem database predicts several adducts for this compound under mass spectrometry conditions. The predicted exact mass for the protonated molecule [M+H]⁺ is 192.98961 m/z, while the sodium adduct [M+Na]⁺ is predicted at 214.97155 m/z. researchgate.net For its corresponding sulfonamide derivative, 3,3-difluorobutane-1-sulfonamide, the predicted protonated molecule [M+H]⁺ is 174.03949 m/z. uni.lu

Mechanistic studies of reactions involving this compound can be effectively investigated using advanced MS techniques, such as tandem mass spectrometry (MS/MS). By inducing fragmentation of a selected parent ion, MS/MS experiments can provide valuable information about the connectivity of the molecule and help to elucidate reaction pathways and identify intermediates. For example, in the mass spectrum of butane-1-sulfonyl chloride, a characteristic ion peak for the sulfonyl chloride group is observed at m/z 99, with an A+2 peak at m/z 101 due to the ³⁷Cl isotope. nih.gov Similar characteristic fragmentation patterns would be expected for this compound, with additional fragmentation pathways involving the loss of fluorine or HF.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 192.98961 |

| [M+Na]⁺ | 214.97155 |

| [M-H]⁻ | 190.97505 |

| [M+NH₄]⁺ | 210.01615 |

| [M+K]⁺ | 230.94549 |

Data sourced from PubChem. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reactivity Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for the analysis of functional groups in molecules. These techniques are particularly useful for monitoring the progress of reactions involving this compound by observing the appearance or disappearance of characteristic vibrational bands.

The sulfonyl chloride (-SO₂Cl) group exhibits strong and characteristic absorption bands in the IR spectrum. Typically, the asymmetric and symmetric stretching vibrations of the S=O bonds are observed in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. nih.gov The presence of these bands would be a key indicator for the successful synthesis of this compound. The C-F stretching vibrations in fluorinated alkanes typically appear in the region of 1000-1400 cm⁻¹, often overlapping with other absorptions, but their presence can be confirmed through careful spectral analysis.

Raman spectroscopy provides complementary information to IR spectroscopy. The S-Cl stretching vibration, which is often weak in the IR spectrum, can be observed in the Raman spectrum. For other sulfonyl chlorides, these bands have been identified, aiding in the complete vibrational assignment of the molecule. nih.gov In reactivity studies, the transformation of the sulfonyl chloride group into other functionalities, such as sulfonamides or sulfonate esters, can be readily followed by the disappearance of the characteristic -SO₂Cl bands and the appearance of new bands corresponding to the newly formed functional groups.

Table 3: Characteristic Infrared Absorption Frequencies for Sulfonyl Chlorides

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| -SO₂- | Asymmetric Stretch | 1370 - 1410 |

| -SO₂- | Symmetric Stretch | 1166 - 1204 |

| C-H (alkane) | Stretch | 2800 - 3000 |

Data based on general values for sulfonyl chlorides. nih.gov

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself is a liquid, its solid derivatives, such as sulfonamides, can be analyzed by this technique to provide unambiguous structural proof.

The crystal structures of sulfonamides derived from perfluorinated sulfonyl fluorides have been reported, revealing important details about their molecular conformation and intermolecular interactions. rsc.org For instance, the -CH₂N(R)-S(=O)₂-CF₂- fragment in several perfluorooctanesulfonamides adopts a staggered conformation with a trigonal planar nitrogen atom. rsc.org Similar detailed structural insights could be obtained for derivatives of this compound.

Single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, the analysis of the crystal packing can reveal the nature and extent of intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound.

Chromatographic Methods for Reaction Monitoring and Purification of Intermediates

Chromatographic techniques are essential for both monitoring the progress of reactions involving this compound and for the purification of the resulting products and intermediates.

Thin-layer chromatography (TLC) is a rapid and convenient method for qualitative reaction monitoring, allowing for the visualization of the consumption of starting materials and the formation of products. For more quantitative and detailed analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed.

GC, often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds like sulfonyl chlorides. rsc.org The retention time provides a measure of the compound's identity, while the mass spectrum confirms its structure. For the synthesis of sulfonyl chlorides, GC-FID (Flame Ionization Detector) is often used for quantitative analysis of reaction mixtures. rsc.org

HPLC is a versatile technique that can be used for both analytical and preparative purposes. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for the separation and purification of organic compounds. For sulfonyl chlorides, which can be reactive, derivatization prior to HPLC analysis can be employed to create more stable and easily detectable compounds. researchgate.net Flash column chromatography is a widely used preparative technique for the purification of reaction products on a larger scale. rsc.org

Spectroelectrochemical and Other In-situ Analytical Techniques for Reaction Pathway Analysis

Spectroelectrochemical methods combine spectroscopic and electrochemical techniques to study the properties of electrochemically generated species in real-time. These methods could be applied to investigate the redox properties of this compound and its derivatives, providing insights into their electronic structure and reactivity in electron transfer processes.

Theoretical and Computational Studies on 3,3 Difluorobutane 1 Sulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3,3-Difluorobutane-1-sulfonyl chloride. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and orbital energies, which are fundamental to its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the chlorine and oxygen atoms of the sulfonyl chloride group, owing to their lone pairs of electrons. The LUMO, conversely, would likely be centered on the sulfur atom and the antibonding orbitals associated with the S-Cl and S-O bonds, making the sulfur atom the primary electrophilic site. The fluorine atoms are highly electronegative and would withdraw electron density from the butane (B89635) chain, influencing the energies of these frontier orbitals.

Illustrative FMO Data for this compound

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| LUMO+1 | 1.85 | C-H, C-F (antibonding) |

| LUMO | 0.92 | S-Cl, S-O (antibonding, σ*) |

| HOMO | -7.45 | Cl (lone pair, p), O (lone pair, p) |

| HOMO-1 | -8.12 | S-O (bonding, π) |

Note: This data is illustrative and represents typical values for a molecule of this type as would be determined by DFT calculations.

The distribution of electron density within a molecule is inherently uneven due to differences in electronegativity among its atoms. This charge distribution can be visualized using an Electrostatic Potential (ESP) map, which plots the electrostatic potential onto the molecule's electron density surface. numberanalytics.com ESP maps are valuable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

In an ESP map of this compound, regions of negative potential (typically colored red or orange) would be expected around the highly electronegative oxygen and fluorine atoms, indicating these are areas susceptible to attack by electrophiles. researchgate.net Conversely, a region of positive potential (colored blue) would be anticipated around the sulfur atom and the hydrogen atoms, highlighting them as potential sites for nucleophilic attack. walisongo.ac.id The chlorine atom would show a complex potential due to its electronegativity and polarizability. This visual representation of charge distribution is critical for predicting intermolecular interactions and reaction sites. numberanalytics.comnih.gov

Illustrative Atomic Charges for this compound (Mulliken Population Analysis)

| Atom | Charge (a.u.) |

|---|---|

| S | +1.25 |

| O1 | -0.65 |

| O2 | -0.65 |

| Cl | -0.20 |

| C1 | -0.15 |

| C2 | +0.10 |

| C3 | +0.40 |

| F1 | -0.28 |

| F2 | -0.28 |

Note: This data is illustrative and represents typical values for a molecule of this type as would be determined by DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nsf.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and the influence of the surrounding environment, such as a solvent. ups-tlse.fr

For a flexible molecule like this compound, different rotational isomers (conformers) exist due to rotation around the C-C and C-S single bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. Furthermore, by including solvent molecules in the simulation box, MD can model how interactions with the solvent (e.g., water, ethanol) affect the conformational preferences and the accessibility of reactive sites. mdpi.com For instance, polar solvents might stabilize conformers with a larger dipole moment.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. researchgate.net This involves locating the transition state (TS), which is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur. The energy of the transition state determines the reaction's activation energy and, consequently, its rate.

For this compound, a common reaction is nucleophilic substitution at the sulfur atom, where a nucleophile displaces the chloride ion. Computational modeling could be used to calculate the energy profile for this reaction with various nucleophiles. By comparing the activation energies for different pathways, chemists can predict which reactions are most likely to occur and under what conditions. These calculations provide a detailed, step-by-step view of bond-breaking and bond-forming processes that are often difficult to observe experimentally.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental spectra to validate both the computational model and the experimental structure. For this compound, key spectroscopic data can be calculated.

Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra by determining the frequencies and intensities of molecular vibrations. conicet.gov.ar For example, the characteristic stretching frequencies of the S=O bonds (typically in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions) and the C-F bonds (around 1000-1100 cm⁻¹) can be computed. conicet.gov.ar

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to predict the NMR spectrum. bhu.ac.in These predictions help in the assignment of experimental peaks to specific atoms in the molecule, aiding in structure elucidation.

Comparing these predicted spectra with experimentally obtained spectra is a crucial step in confirming the identity and purity of a synthesized compound. researchgate.net Discrepancies between calculated and experimental values can also point to specific molecular interactions or environmental effects not accounted for in the computational model. researchgate.net

Illustrative Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| S=O Asymmetric Stretch | 1385 | 1378 |

| S=O Symmetric Stretch | 1180 | 1172 |

| C-F Stretch | 1105 | 1098 |

| S-Cl Stretch | 420 | 415 |

Future Directions and Emerging Research Avenues for 3,3 Difluorobutane 1 Sulfonyl Chloride

Development of Novel Catalytic Transformations

The sulfonyl chloride functional group is a cornerstone of synthetic chemistry, primarily for creating sulfonamides and sulfonates. cbijournal.comnih.gov Future research concerning 3,3-Difluorobutane-1-sulfonyl chloride is likely to move beyond these traditional reactions, venturing into innovative catalytic transformations that leverage the unique electronic properties conferred by the difluoromethylene group.

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. acs.orgnih.gov Research could explore the photocatalytic generation of a 3,3-difluorobutylsulfonyl radical from the parent sulfonyl chloride. This reactive intermediate could participate in various addition reactions, C-H functionalizations, or cross-coupling reactions, providing new pathways to complex fluorinated molecules. rsc.org The development of heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), offers a sustainable approach to these transformations, enhancing the green chemistry profile of such processes. acs.orgnih.gov

Furthermore, transition-metal-catalyzed cross-coupling reactions represent a significant avenue for exploration. While sulfonyl chlorides have traditionally been used as electrophiles, recent studies have shown unconventional reactivity patterns. imperial.ac.uk Developing catalytic systems that enable the coupling of the 3,3-difluorobutane-1-sulfonyl group with organometallic reagents or that facilitate its participation in reductive or decarboxylative couplings would vastly expand its synthetic utility. rsc.orgresearchgate.net

Table 1: Potential Catalytic Systems for Transforming this compound

| Catalytic System | Potential Transformation | Key Advantages |

| Visible-Light Photocatalysis (e.g., K-PHI) | Radical addition, C-H functionalization | Mild conditions, high functional group tolerance, sustainable. nih.gov |

| Transition-Metal Catalysis (e.g., Pd, Ni, Cu) | Cross-coupling reactions (e.g., Suzuki-type) | Formation of novel C-S and C-C bonds. |

| Organocatalysis | Asymmetric synthesis of chiral sulfonamides/sulfonates | Metal-free, potential for high enantioselectivity. mdpi.com |

Integration into Flow Chemistry Systems

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher reproducibility, and greater scalability. mdpi.comnih.gov Many reactions involving sulfonyl chlorides are highly exothermic and may release corrosive gases like HCl, making them ideal candidates for flow chemistry applications. rsc.orgnih.gov

Integrating the synthesis and subsequent reactions of this compound into continuous flow systems is a promising future direction. A flow protocol for the synthesis of sulfonyl chlorides from thiols or disulfides using reagents like N-chloroamides or an HNO3/HCl/O2 system has been developed, demonstrating high space-time yields and improved process safety. rsc.orgresearchgate.net Such a system could be adapted for the continuous production of this compound, followed by in-line reaction with nucleophiles to generate sulfonamides or other derivatives. researchgate.net This approach minimizes the handling of the reactive sulfonyl chloride intermediate and allows for precise control over reaction parameters, leading to higher purity products and a safer, more efficient manufacturing process. mdpi.com

Table 2: Comparison of Batch vs. Flow Synthesis for Sulfonyl Chloride Reactions

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Risk of thermal runaway, gas accumulation. rsc.org | Superior temperature control, small reactor volumes mitigate risks. nih.govnih.gov |

| Efficiency | Limited by heat/mass transfer, longer reaction times. | Enhanced mixing and heat transfer, shorter residence times, higher throughput. rsc.org |

| Scalability | Challenging, often requires process redesign. | Scalable by extending operation time or using parallel reactors. mdpi.com |

| Product Quality | Potential for side reactions and impurities. | Precise control leads to higher selectivity and purity. mdpi.com |

Exploration in Sustainable Chemical Synthesis

The principles of green chemistry are increasingly guiding synthetic route design, emphasizing waste reduction, atom economy, and the use of environmentally benign reagents and solvents. numberanalytics.comnumberanalytics.com Future research on this compound will likely focus on developing more sustainable synthetic methodologies.

Potential in Advanced Materials Science

The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and low surface energy, make organofluorine compounds highly valuable in materials science. numberanalytics.comrsc.orgnih.gov this compound is a promising monomer or functionalizing agent for creating advanced polymers and materials.

Fluoropolymers are known for their exceptional properties and are used in a wide range of applications. mdpi.comwikipedia.org The 3,3-difluorobutane moiety could be incorporated into polymer backbones or side chains to create new materials with tailored properties. For example, polymerization of derivatives of this compound could lead to novel fluorinated polymers with unique dielectric properties, thermal stability, or chemical resistance. mdpi.com The sulfonyl group can also serve as a reactive site for post-polymerization modification, allowing for the covalent attachment of other functional molecules to create smart materials or specialized coatings. The incorporation of fluorine can enhance properties like hole transport in conductive polymers or improve the stability of porous materials. rsc.org

Unexplored Reactivity Patterns and Synthetic Applications

While the primary reactivity of sulfonyl chlorides is well-established, there remains significant potential for discovering novel transformations. nih.gov The electronic influence of the gem-difluoro group in this compound could enable reactivity that is not observed in its non-fluorinated counterparts.

Future research could focus on leveraging the sulfonyl chloride as a leaving group in unconventional coupling reactions. Recent studies have demonstrated that under specific catalytic conditions, the entire -SO2Cl or -SO2F group can be displaced, challenging the traditional view of its reactivity. imperial.ac.uk Exploring these defluorosulfonylative or related couplings with this compound could open up new strategies for synthesizing complex difluorinated molecules. researchgate.netrsc.org

Additionally, the development of methods for the late-stage functionalization of complex molecules, such as pharmaceuticals, is of high interest. researchgate.net The ability to convert other functional groups (like primary sulfonamides) into the corresponding this compound in situ within a complex molecular scaffold would provide a powerful tool for rapidly creating analogues with potentially improved properties. nih.govresearchgate.net Computational studies could also play a role in predicting and understanding new reaction pathways for this versatile fluorinated building block.

Q & A

Q. What are the primary synthetic routes for 3,3-Difluorobutane-1-sulfonyl chloride, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves fluorination of a butane backbone followed by sulfonyl chloride functionalization. Key steps include:

- Fluorination Precursor : Starting with 3,3-difluorobutane, chlorosulfonic acid is introduced under anhydrous conditions at 0–5°C to minimize side reactions .

- Purification : Post-reaction, the product is isolated via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) .

- Optimization : Temperature control (<10°C) prevents decomposition, while inert atmospheres (N₂/Ar) reduce hydrolysis risks .

Q. Table 1: Common Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fluorination | SF₄ or Selectfluor®, DCM, 0°C | 65–75 | |

| Sulfonation | ClSO₃H, 5°C, 12h | 80–85 | |

| Purification | Column chromatography (SiO₂) | 90–95 |

Q. How is the stereochemical configuration of this compound characterized?

Methodological Answer:

Q. What nucleophilic reactions are most feasible with this compound?

Methodological Answer: The sulfonyl chloride group reacts with nucleophiles via SN₂ mechanisms:

- Amines : Forms sulfonamides (e.g., with benzylamine in THF, 70% yield) .

- Alcohols : Produces sulfonate esters (e.g., methanol in pyridine, 85% yield) .

- Thiols : Generates disulfides (e.g., with ethanethiol, 60% yield) .

Key Consideration : Steric hindrance from the difluorobutane backbone reduces reactivity with bulky nucleophiles .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved in fluorinated sulfonyl chloride syntheses?

Methodological Answer: Contradictions often arise from:

- Impurity Profiles : Side products (e.g., sulfonic acids) skew yields. Use LC-MS or ¹⁹F NMR to quantify purity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase yields by stabilizing intermediates, but may hydrolyze the product. Iterative solvent screening (e.g., DCM vs. THF) is critical .

- Case Study : A 2024 study reported 85% yield using ClSO₃H in DCM , while a 2019 protocol noted 70% in THF due to partial hydrolysis . Resolution involved adjusting water content (<0.1%) via molecular sieves .

Q. What strategies enhance the compound’s stability in biochemical assays?

Methodological Answer:

- Lyophilization : Stable for >6 months at -20°C when lyophilized with trehalose .

- Buffer Compatibility : Avoid basic conditions (pH >8) to prevent hydrolysis. Use HEPES (pH 6.5–7.5) for enzyme inhibition studies .

- Protein Adduct Formation : Covalent binding to cysteine residues (e.g., in kinases) is confirmed via MALDI-TOF mass spectrometry .

Q. Table 2: Stability Under Various Conditions

| Condition | Half-Life (h) | Degradation Product | Reference |

|---|---|---|---|

| Aqueous pH 7.4, 25°C | 48 | Sulfonic acid | |

| Dry DCM, -20°C | >720 | None |

Q. How does the difluorobutane backbone influence regioselectivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The 3,3-difluoro motif directs electrophilic substitution to the sulfonyl chloride group due to reduced steric hindrance .

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances sulfonyl chloride reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura with arylboronic acids) .

- Experimental Validation : DFT calculations (B3LYP/6-31G*) show a 15 kcal/mol activation barrier for meta-substitution vs. 22 kcal/mol for ortho .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.